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DL-AP5 Sodium salt

Cat. No.: B1141302
M. Wt: 219.11 g/mol
InChI Key: KWRCYAPNGUCHOE-UHFFFAOYSA-M
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Description

Historical Context of N-Methyl-D-Aspartate Receptor Pharmacological Probes

The journey to understanding the complexities of glutamatergic neurotransmission began in the 1950s with the observation that glutamate (B1630785) and related amino acids could excite neurons in the central nervous system. bps.ac.ukbristol.ac.uk However, for many years, the lack of potent and selective antagonists hindered the classification of the receptors that mediated these effects, leading to skepticism about glutamate's role as a primary neurotransmitter. bps.ac.uknih.gov

A significant breakthrough came in the 1970s with the work of Jeff Watkins and his colleagues, who synthesized a series of amino acid derivatives to probe the newly discovered excitatory amino acid receptors. bps.ac.ukroyalsociety.org Early compounds, such as D-α-aminoadipate, showed some selectivity for what would eventually be termed the N-Methyl-D-Aspartate (NMDA) receptor, but they were not potent enough for detailed study. nih.gov

The turning point arrived in the early 1980s with the synthesis of 2-amino-5-phosphonopentanoate (AP5). nih.govnih.govresearchgate.net This compound, particularly its D-isomer (D-AP5), proved to be a potent and, crucially, a selective competitive antagonist of the NMDA receptor. bps.ac.uknih.gov It effectively blocked the actions of NMDA without significantly affecting other glutamate receptor subtypes, which were later identified as AMPA and kainate receptors. nih.govnih.gov This discovery, a landmark achievement in neuropharmacology, provided researchers with the first reliable tool to isolate and investigate the specific functions of the NMDA receptor. nih.govnih.govresearchgate.net The development of D-AP5 and its racemic mixture, DL-AP5, was instrumental in confirming the role of NMDA receptors in synaptic transmission and plasticity, most notably in the phenomenon of long-term potentiation (LTP). nih.govhellobio.comtaylorandfrancis.com

Rationale for Utilizing DL-AP5 Sodium Salt as a Selective N-Methyl-D-Aspartate Receptor Antagonist in Experimental Neuroscience

The widespread use of this compound in experimental neuroscience is founded on its specific pharmacological properties and the critical role of the receptor it targets. hellobio.comwikipedia.org Its utility as a research tool is primarily due to its selectivity, mechanism of action, and its effectiveness in elucidating fundamental neurological processes. hellobio.comwikipedia.org

DL-AP5 is a competitive antagonist, meaning it directly competes with the endogenous agonist, glutamate, at its binding site on the NMDA receptor. wikipedia.org This competitive nature allows for controlled and reversible blockade of the receptor, which is essential for experimental manipulation. Its high selectivity for the NMDA receptor over other ionotropic glutamate receptors (AMPA and kainate) ensures that the observed effects can be confidently attributed to the inhibition of NMDA receptor function. nih.gov While the D-isomer is the more biologically active component, the racemic DL-AP5 mixture is frequently and effectively used in research. wikipedia.org

The sodium salt formulation of DL-AP5 provides a significant practical advantage in a laboratory setting. Its high solubility in aqueous solutions facilitates the preparation of accurate concentrations for in vitro studies, such as those using brain slices or neuronal cultures. This ensures reliable and reproducible experimental conditions.

The application of DL-AP5 has been pivotal in defining the role of NMDA receptors in synaptic plasticity. nih.govwikipedia.org Seminal experiments in the 1980s demonstrated that the application of AP5 could prevent the induction of long-term potentiation (LTP), a cellular mechanism widely believed to be a substrate for learning and memory. nih.govtaylorandfrancis.com By blocking NMDA receptors with DL-AP5, researchers could confirm that the activation of these receptors is a necessary step in the molecular cascade leading to this long-lasting form of synaptic strengthening. nih.govwikipedia.org

Furthermore, DL-AP5 is extensively used to study the pathological process of excitotoxicity, where excessive activation of NMDA receptors leads to neuronal damage and death. bristol.ac.ukwikipedia.org This process is implicated in various neurological disorders, including stroke and epilepsy. nih.govwikipedia.org The use of DL-AP5 in experimental models of these conditions helps to dissect the contribution of NMDA receptor-mediated toxicity and to explore potential neuroprotective strategies. bristol.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NNaO5P B1141302 DL-AP5 Sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRCYAPNGUCHOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NNaO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Dl Ap5 Sodium Salt Action

Competitive Antagonism at the N-Methyl-D-Aspartate Receptor Glutamate (B1630785) Binding Site

DL-AP5, and more specifically its D-isomer, functions as a selective competitive antagonist at the NMDA receptor. tocris.comrndsystems.comtocris.comhellobio.com This means it directly competes with the endogenous neurotransmitter, glutamate, for binding to its recognition site on the GluN2 subunit of the NMDA receptor complex. nih.govcaymanchem.com By occupying this site, DL-AP5 prevents glutamate from binding and subsequently activating the receptor, which would normally lead to the opening of its associated ion channel. nih.gov This inhibitory action is specific to the NMDA receptor, with studies showing no significant effect on other ionotropic glutamate receptors like AMPA and kainate receptors at concentrations effective for NMDA receptor blockade. tocris.comtocris.com The competitive nature of this antagonism has been a cornerstone in distinguishing NMDA receptor-mediated currents from those mediated by other glutamate receptors in experimental settings. nih.gov

Differential Potency and Activity of DL-AP5 Isomers (D-AP5 vs. L-AP5) in N-Methyl-D-Aspartate Receptor Modulation

DL-AP5 is a racemic mixture, meaning it contains equal amounts of two stereoisomers: D-2-amino-5-phosphonopentanoic acid (D-AP5) and L-2-amino-5-phosphonopentanoic acid (L-AP5). tocris.comrndsystems.comtocris.com Research has consistently demonstrated that the pharmacological activity of DL-AP5 as an NMDA receptor antagonist resides almost entirely in the D-isomer. nih.gov D-AP5 is significantly more potent than its L-counterpart, with some reports indicating it is approximately 52-fold more potent at inhibiting NMDA receptor function. tocris.comrndsystems.comtocris.com While D-AP5 is a potent and selective NMDA receptor antagonist, the L-isomer (L-AP5) shows considerably weaker antagonist activity at the NMDA receptor. caymanchem.com Interestingly, L-AP5 has been shown to be more potent than D-AP5 in depressing certain synaptic responses in the cat spinal cord and can act as an agonist at a distinct, quisqualate-sensitized site. This stark difference in potency underscores the stereospecificity of the glutamate binding site on the NMDA receptor.

Table 1: Comparative Potency of DL-AP5 Isomers

Isomer Primary Activity at NMDA Receptor Relative Potency
D-AP5 Selective Competitive Antagonist High (approx. 52-fold > L-AP5) tocris.comtocris.com
L-AP5 Weak Antagonist Low caymanchem.com

Subunit Selectivity Profiles of DL-AP5 Sodium Salt on N-Methyl-D-Aspartate Receptor Subtypes (e.g., GluN2A, GluN2B, GluN2C, GluN2D) in Experimental Systems

NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. tocris.comnih.gov There are four different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D), and the specific combination of these subunits within a receptor dictates its functional and pharmacological properties. nih.govmdpi.comnih.gov While DL-AP5 (and its active D-isomer) is broadly considered a selective antagonist for all NMDA receptors, it does not exhibit strong selectivity among the different GluN2 subunits. nih.gov It acts as a competitive antagonist at the glutamate binding site located on the GluN2 subunit, regardless of which subtype is present. nih.gov However, the functional consequences of this antagonism can be observed differently depending on the brain region and developmental stage, due to the differential expression patterns of GluN2 subunits. mdpi.com For instance, GluN2A and GluN2B are predominant in the forebrain, while GluN2C is more concentrated in the cerebellum and GluN2D in the midbrain. mdpi.com While some antagonists have been developed to target specific GluN2 subunits, DL-AP5 is generally used as a pan-NMDA receptor blocker in experimental systems. nih.govnih.gov

Electrophysiological Modulations by this compound in Neuronal Systems

The competitive antagonism of NMDA receptors by DL-AP5 leads to distinct and measurable changes in the electrical activity of neurons. These modulations are fundamental to understanding the physiological roles of NMDA receptors.

One of the most direct electrophysiological effects of DL-AP5 is the inhibition of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). hellobio.comresearchgate.net In voltage-clamp recordings from neurons, application of DL-AP5 effectively reduces or completely blocks the slow component of the EPSC that is characteristic of NMDA receptor activation. hellobio.comnih.gov Studies have shown that concentrations in the micromolar range (e.g., 50 µM) are sufficient to achieve full antagonism of evoked NMDA receptor currents in various neuronal preparations, including cortical and hippocampal neurons. hellobio.comresearchgate.nethellobio.com This makes DL-AP5 an invaluable tool for isolating and studying the contribution of AMPA receptors to synaptic transmission, as these receptors are unaffected by DL-AP5. hellobio.com

Direct application of the NMDA receptor agonist, NMDA, to neurons causes a significant depolarization of the cell membrane. DL-AP5 and its active isomer, D-AP5, have been shown to effectively reduce this NMDA-induced depolarization in a variety of neuronal types, including cortical and spinal neurons. tocris.comtocris.com This effect is a direct consequence of DL-AP5 blocking the influx of positive ions (primarily Ca²⁺ and Na⁺) that would normally occur through the NMDA receptor channel upon agonist binding. mdpi.com Notably, this antagonistic effect is specific to NMDA-induced responses, as DL-AP5 does not affect depolarization caused by the application of agonists for other glutamate receptors like quisqualic acid or kainic acid. tocris.comtocris.com In some experimental paradigms, such as spreading depolarizations, DL-AP5 has been shown to significantly decrease the duration of the neuronal depolarization without affecting the peak amplitude. nih.gov

The effect of DL-AP5 on spontaneous, or ongoing, neuronal activity can be more complex and context-dependent. In some preparations, such as ex-vivo slice preparations from the hypothalamus, DL-AP5 has been shown to block spontaneous excitatory postsynaptic currents. tocris.com However, other studies have reported that following spinal injection, D-AP5 reduces the response to NMDA application but has no effect on the activity of spontaneously active neurons. tocris.comtocris.com In studies of the adult rat somatosensory cortex, infusion of D-AP5 did not alter the spontaneous activity levels of neurons in layer IV but did cause a reduction in the mean spontaneous activity of supragranular layer II-III neurons. jneurosci.org The varied effects on spontaneous activity likely reflect the diverse roles of NMDA receptors in different neural circuits and their contribution to baseline synaptic "noise" versus evoked synaptic transmission. tandfonline.com

Table 2: Summary of Electrophysiological Effects of DL-AP5

Electrophysiological Parameter Effect of DL-AP5
NMDA Receptor-Mediated EPSCs Inhibition/Blockade hellobio.comresearchgate.net
NMDA-Induced Neuronal Depolarization Attenuation/Reduction tocris.comtocris.com
Spontaneous Neuronal Activity Variable (Blockade or No Effect) tocris.comjneurosci.org

Whole-Cell Patch Clamp Electrophysiological Investigations

Whole-cell patch clamp electrophysiology is a pivotal technique for elucidating the direct effects of pharmacological agents on individual neurons. Investigations utilizing this method have provided granular insights into the action of this compound at the cellular level, particularly its role as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. These studies are fundamental to understanding its influence on synaptic transmission and plasticity.

DL-AP5 is a racemic mixture of D- and L-isomers, with the D-isomer (D-AP5) being the more biologically active component, exhibiting approximately 52-fold higher potency than the L-isomer. rndsystems.comtocris.combio-techne.com As a selective NMDA receptor antagonist, it competes with the neurotransmitter glutamate at its binding site. rndsystems.comtocris.comhellobio.com This mechanism is frequently exploited in electrophysiological experiments to inhibit NMDA receptor-dependent processes, thereby isolating and studying other synaptic components. rndsystems.com

Whole-cell voltage-clamp recordings from neurons in various brain regions, including the hippocampus, cortex, and amygdala, have consistently demonstrated the efficacy of DL-AP5 in blocking NMDA receptor-mediated currents. hellobio.comhellobio.comnih.gov For instance, in CA1 pyramidal neurons from rat hippocampal slices, evoked NMDA receptor currents can be fully antagonized by the application of 50 µM DL-AP5. hellobio.com Similarly, recordings from layer V neurons of the mouse prelimbic cortex show a reduction in evoked NMDA currents at concentrations of 1 and 10 μM, with complete receptor antagonism achieved at 50 μM. hellobio.comlabscoop.com To perform these recordings, neurons are typically voltage-clamped at a positive potential, such as +40 mV, to alleviate the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel. hellobio.comlabscoop.com

The application of DL-AP5 is a standard method for dissecting the components of excitatory postsynaptic currents (EPSCs). In the presence of DL-AP5, the slow, NMDA receptor-mediated component of the EPSC is eliminated, leaving the fast, AMPA receptor-mediated component intact. This allows for the specific study of AMPA receptor function. For example, researchers use 50µM of DL-AP5 to antagonize NMDA receptors to isolate AMPA currents in amygdala neurons.

Studies on synaptic plasticity have extensively used DL-AP5 to confirm the NMDA receptor dependence of phenomena like long-term potentiation (LTP). The inhibition of NMDA-dependent synaptic plasticity is a commonly cited application of this compound. rndsystems.comtocris.com In studies of pain-related plasticity in the rat amygdala, DL-AP5 (50 μM) was shown to significantly reduce the peak amplitude of monosynaptic EPSCs in neurons from arthritic animals, bringing synaptic transmission back towards normal levels. nih.gov It also shortened the decay time of these EPSCs, which was prolonged in the pathological state. nih.gov

Furthermore, investigations into neuronal excitability have employed DL-AP5 to parse the contributions of different glutamate receptors. In a study on CA1 pyramidal neurons, 50 μM DL-AP5 was found to reduce the tonic inward currents and the depolarizing shift in membrane potential induced by elevated extracellular potassium, indicating a significant contribution of NMDA receptors to these phenomena. frontiersin.org The compound also effectively abolished NMDA receptor-dependent slow inward currents (SICs). frontiersin.org

The following tables summarize findings from various whole-cell patch clamp studies investigating the effects of DL-AP5.

Table 1: Effect of DL-AP5 on Evoked NMDA Receptor Currents

Brain Region Neuronal Type Species DL-AP5 Concentration Observed Effect Reference
Hippocampus CA1 Pyramidal Neuron Rat 50 µM Full antagonism of evoked NMDAR current. hellobio.com
Prelimbic Cortex Layer V Neuron Mouse 1-10 µM Reduction of evoked NMDAR current. hellobio.comlabscoop.com
Prelimbic Cortex Layer V Neuron Mouse 50 µM Full antagonism of evoked NMDAR current. hellobio.comlabscoop.com
Amygdala - Rat 50 µM Antagonism of NMDA receptors to isolate AMPA current.
Hypothalamus - Mouse 20 µM Immediate suppression of NMDAR-related response.

Table 2: DL-AP5 Effects on Synaptic Plasticity and Excitability

Experimental Model Brain Region Neuronal Type DL-AP5 Concentration Key Finding Reference
Arthritis Pain Model Central Nucleus of Amygdala (CeA) - 50 µM Reduced peak amplitude and shortened decay time of monosynaptic EPSCs. nih.gov
Elevated Extracellular K⁺ Hippocampus CA1 Pyramidal Neuron 50 µM Reduced tonic inward currents, attenuated membrane depolarization, and abolished SICs. frontiersin.org

Contributions of Dl Ap5 Sodium Salt to Synaptic Plasticity Research

Inhibition of Long-Term Potentiation (LTP) by N-Methyl-D-Aspartate Receptor Blockade

DL-AP5 sodium salt is widely utilized to demonstrate the critical role of NMDA receptors in the induction of LTP, a persistent strengthening of synapses following high-frequency stimulation. harvardapparatus.comhellobio.com By competing with the neurotransmitter glutamate (B1630785), DL-AP5 prevents the activation of NMDA receptors, thereby blocking the influx of calcium ions (Ca²⁺) that is necessary to initiate the molecular cascade leading to LTP. nih.govnih.gov

Research has consistently shown that application of DL-AP5 prevents the induction of LTP in various brain regions, most notably the hippocampus. harvardapparatus.comnih.govmedchemexpress.com This blockade is reversible, meaning that LTP can be induced once the antagonist is washed out, confirming the specific involvement of NMDA receptors in the induction phase of this form of synaptic plasticity. researchgate.net The D-isomer of AP5, D-AP5, is the more pharmacologically active component of the racemic mixture, exhibiting a significantly higher potency than the L-isomer. fishersci.fi

Table 1: Effect of DL-AP5 on NMDA Receptor-Mediated Currents

Concentration of DL-AP5Effect on NMDA Receptor CurrentSource
1 µMReduction hellobio.com
10 µMReduction hellobio.com
40 µMBlocked spontaneous excitatory postsynaptic currents
50 µMFull receptor antagonism hellobio.comhellobio.com

The hippocampus, a brain structure integral to learning and memory, has been a primary focus of synaptic plasticity research. Seminal studies in hippocampal slices demonstrated that DL-AP5 effectively prevents the induction of LTP at the Schaffer collateral-CA1 pathway, a well-established model of synaptic plasticity. nih.govresearchgate.net These findings were pivotal in establishing the NMDA receptor as a key coincidence detector, requiring both presynaptic glutamate release and postsynaptic depolarization to become activated and trigger synaptic strengthening. nih.govabcam.com

Further research has utilized DL-AP5 to investigate the specific contributions of different NMDA receptor subunits to hippocampal plasticity. researchgate.net By observing the effects of DL-AP5 in conjunction with other subunit-selective antagonists, scientists have been able to parse the distinct roles of subunits like GluN2A and GluN2B in both LTP and LTD. nih.govresearchgate.net

The influx of Ca²⁺ through NMDA receptors initiates a complex series of intracellular signaling events. Key players in this cascade include Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC). nih.gov By blocking the initial Ca²⁺ signal with DL-AP5, researchers can effectively prevent the activation of these downstream kinases and, consequently, the expression of LTP.

Studies have shown that the activation of CaMKII is a critical step in the induction of LTP. nih.govnih.gov This kinase can autophosphorylate, leading to a sustained period of activity that is thought to be a molecular correlate of memory. It also phosphorylates various synaptic proteins, including AMPA receptors, which enhances their function and leads to a strengthening of the synapse. nih.gov Similarly, PKC is involved in signaling pathways that contribute to the maintenance of LTP. nih.gov The use of DL-AP5 has been instrumental in placing the activation of these kinases downstream of NMDA receptor activation in the sequence of events leading to synaptic potentiation. nih.govresearchgate.net

Role in Hippocampal Synaptic Plasticity

Modulation of Long-Term Depression (LTD)

In addition to its role in LTP, the NMDA receptor is also involved in some forms of long-term depression (LTD), a persistent weakening of synapses. harvardapparatus.com The induction of NMDA receptor-dependent LTD is also blocked by DL-AP5. harvardapparatus.comnih.gov This form of plasticity is typically induced by prolonged, low-frequency stimulation and is associated with a more modest and sustained increase in postsynaptic Ca²⁺ levels compared to the large, transient increase that triggers LTP. nih.gov

The ability of DL-AP5 to block both LTP and LTD highlights the central role of the NMDA receptor as a bidirectional modulator of synaptic strength. harvardapparatus.com The outcome of NMDA receptor activation—potentiation or depression—is thought to depend on the magnitude and dynamics of the subsequent Ca²⁺ influx, which in turn activates different downstream signaling pathways. nih.gov

Influence on Synaptic Strengthening and Weakening Mechanisms

The use of DL-AP5 has been fundamental to our understanding that synaptic strengthening (LTP) and weakening (LTD) are not isolated events but rather two sides of the same coin, often revolving around the activation of NMDA receptors. frontiersin.org By providing a means to selectively inhibit NMDA receptor function, DL-AP5 has allowed researchers to confirm that the activation of these receptors is a critical convergence point for the molecular machinery that governs synaptic plasticity.

The body of research utilizing DL-AP5 has solidified the concept that a modest activation of NMDA receptors, leading to a small rise in postsynaptic calcium, preferentially activates phosphatases that dephosphorylate AMPA receptors, promoting their removal from the synapse and resulting in LTD. nih.gov Conversely, strong activation of NMDA receptors, causing a large calcium influx, activates kinases like CaMKII, leading to the insertion of AMPA receptors and the expression of LTP. nih.gov DL-AP5's ability to prevent both processes underscores the NMDA receptor's role as the master regulator of these bidirectional changes in synaptic efficacy. harvardapparatus.com

Applications of Dl Ap5 Sodium Salt in Neurobiological Research Paradigms

Elucidation of Learning and Memory Processes in Preclinical Models

The NMDA receptor is fundamental to the mechanisms of learning and memory, and DL-AP5 sodium salt has been an invaluable tool in dissecting its specific roles. abcam.comnih.govmedchemexpress.com Research using this compound has provided significant insights into how NMDA receptor antagonism affects different forms of learning and memory in animal models. hellobio.comhellobio.com

Spatial Learning and Memory Impairments

Studies have consistently demonstrated that blocking NMDA receptors with DL-AP5 impairs spatial learning and memory. nih.govmedchemexpress.comresearchgate.net Chronic intracerebroventricular infusion of D-AP5, the more active isomer of DL-AP5, has been shown to cause a dose-dependent impairment in spatial learning tasks, such as the Morris water maze. nih.govmedchemexpress.comresearchgate.net This impairment is directly correlated with the blockade of long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory. medchemexpress.comresearchgate.net Research indicates that the deficits in spatial learning induced by D-AP5 are not due to general sensorimotor disturbances but are a direct consequence of the disruption of NMDA receptor-dependent learning mechanisms. nih.gov For instance, rats treated with D-AP5 show a delay-dependent deficit in a spatial memory task, further supporting the direct role of NMDA receptors in spatial learning. nih.govmedchemexpress.com

Table 1: Research Findings on DL-AP5 and Spatial Learning

Study Focus Animal Model Key Finding Citation
Spatial Learning and LTP Rat D-AP5 impairs spatial learning in a dose-dependent manner, correlated with its impairment of hippocampal LTP in vivo. researchgate.net researchgate.net
Mechanisms of Spatial Learning Rat Chronic infusion of D-AP5 selectively impairs place learning over cued navigation, suggesting a direct role in spatial learning mechanisms. nih.gov nih.gov
Spatial Memory Deficits Rat D-AP5 treatment leads to a delay-dependent deficit in spatial memory in the delayed matching-to-place water maze task. nih.govmedchemexpress.com nih.govmedchemexpress.com

Fear Conditioning and Extinction Mechanisms

DL-AP5 has been instrumental in understanding the role of NMDA receptors in fear-related learning and memory. hellobio.comhellobio.com Infusion of the NMDA receptor antagonist into the basolateral amygdala, a brain region critical for fear processing, has been shown to disrupt the learning of fear responses to both novel and familiar contexts. hellobio.com Furthermore, it impairs the relearning of fear to a context that had previously been extinguished. hellobio.com

Research has also explored the role of NMDA receptors in the extinction of fear memories. While the basolateral amygdala is necessary for learning fear, it appears not to be required for the relearning of extinction of context-conditioned fear. hellobio.comhellobio.com In studies investigating olfactory fear conditioning, pre-training infusions of DL-AP5 into the basolateral amygdala blocked the acquisition of fear to an odor cue. nih.gov However, pre-test infusions of DL-AP5 did not block the expression of a previously learned fear response, suggesting that NMDA receptor activation is crucial for the formation of fear memories but not necessarily for their retrieval and expression. nih.gov

Investigations into Brain Reward Systems and Plasticity

NMDA receptors are significantly involved in the brain's reward systems and the synaptic plasticity that underlies addiction-related behaviors. nih.govresearchgate.net this compound has been utilized in various paradigms to investigate how NMDA receptor antagonism affects drug-seeking and reward-related learning. nih.govfrontiersin.org

Role in Conditioned Place Preference (CPP) Paradigms

Conditioned Place Preference (CPP) is a widely used behavioral paradigm to study the rewarding effects of drugs. Blockade of glutamatergic neurotransmission through NMDA receptor antagonists like DL-AP5 has been shown to reduce the expression of morphine-induced CPP. nih.govnih.gov Studies have demonstrated that intracerebroventricular administration of DL-AP5 during the extinction period (when the drug is no longer administered) can significantly shorten the time it takes for the morphine-induced CPP to extinguish. nih.govnih.gov This indicates that blocking NMDA receptors can facilitate the unlearning of drug-associated memories. researchgate.net However, this treatment did not prevent the reinstatement of CPP when a priming dose of morphine was given, suggesting a complex role for NMDA receptors in different phases of addiction. nih.govnih.gov

Modulation of Drug-Induced Reinforcement Learning

The rewarding effects of various drugs of abuse are linked to the activation of NMDA receptors in key areas of the brain's reward circuitry, such as the nucleus accumbens. nih.govajol.infohuji.ac.il The use of NMDA receptor antagonists has been shown to attenuate the rewarding effects of drugs like morphine. ajol.info Research using DL-AP5 has revealed that blocking NMDA receptors can interfere with the maintenance of drug-seeking behavior. nih.govnih.gov For instance, while repeated administration of DL-AP5 during the extinction phase of morphine CPP hastened the extinction process, a single administration just before a priming dose of morphine was able to decrease the reinstatement of the drug-seeking behavior. nih.govnih.gov These findings highlight the critical involvement of NMDA receptor-dependent plasticity in the processes that maintain and reinstate drug-associated memories.

Table 2: Research Findings on DL-AP5 and Brain Reward Systems

Research Paradigm Drug Investigated Key Finding Citation
Conditioned Place Preference (CPP) Morphine DL-AP5 administration during the extinction period shortens the maintenance of morphine-CPP. nih.govnih.gov nih.govnih.gov
Reinstatement of CPP Morphine A single dose of DL-AP5 before a morphine prime decreases the reinstatement of CPP. nih.govnih.gov nih.govnih.gov
Drug-Induced Reward General Blockade of NMDA receptors can reduce the rewarding effects of drugs of abuse. ajol.infofrontiersin.org ajol.infofrontiersin.org

Research into Pain Hypersensitivity and Nociceptive Processing

NMDA receptors in the spinal cord and brain are critically involved in the processing of pain signals (nociception) and the development of pain hypersensitivity. rndsystems.comnih.govmedchemexpress.com DL-AP5 has been used as a research tool to investigate the role of NMDA receptors in various pain states. rndsystems.commedchemexpress.com

Spinal injection of D-AP5 has been shown to rapidly reduce the response to NMDA without affecting spontaneously active neurons. rndsystems.comtocris.com In a model of bone cancer pain, intrathecal infusion of DL-AP5 completely blocked the development of pain hypersensitivities, indicating a crucial role for spinal NMDA receptors in this process. nih.gov Furthermore, this blockade of NMDA receptors also prevented the cancer-induced activation of downstream signaling pathways, such as the mTOR pathway, which is involved in central sensitization. nih.gov

In models of neuropathic pain, such as that induced by the chemotherapy drug paclitaxel, intrathecal injection of AP5 has been found to significantly reverse tactile allodynia and mechanical hyperalgesia. nih.gov Studies have also shown that in the amygdala, a brain region involved in the emotional component of pain, synaptic plasticity associated with arthritis pain depends on enhanced NMDA receptor function. nih.gov The application of AP5 in this context reduces the enhanced synaptic responses observed in the pain state. nih.gov Additionally, blocking NMDA receptors in the hippocampus with AP5 has been shown to reduce pain behaviors in the formalin test, a model of persistent pain. researchgate.net

N-Methyl-D-Aspartate Receptor-Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Interactions in Spinal Dorsal Horn

This compound serves as a critical tool for dissecting the relationship between N-Methyl-D-Aspartate (NMDA) receptor activation and the downstream signaling of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and neuronal plasticity. Research in the spinal dorsal horn, a primary site for processing sensory and nociceptive information, has utilized DL-AP5 to elucidate this pathway's role in chronic pain models.

In studies of bone cancer pain, the specific mTOR inhibitor rapamycin was found to alleviate pain hypersensitivities. nih.govnih.gov To determine if this mTOR activation was dependent on NMDA receptor signaling, researchers used DL-AP5. nih.gov The findings demonstrated that in rat models of bone cancer, there was a time-dependent increase in the phosphorylation of mTOR and its downstream effector, p70S6K, in the dorsal horn. nih.govnih.gov This increase was abolished by the administration of the NMDA receptor antagonist DL-AP5. nih.govnih.gov These results indicate that the activation of the mTOR pathway in the dorsal horn under these pain conditions is dependent on NMDA receptor activity. nih.govnih.gov Furthermore, immunohistochemical analysis revealed that the NMDA receptor subunit NR1 co-localizes with mTOR and p70S6K in dorsal horn neurons, providing a structural basis for their interaction. nih.govnih.gov

The use of DL-AP5 in these experiments was crucial for establishing a causal link: it is the NMDA receptor-triggered central sensitization that drives the activation of the mTOR pathway in the dorsal horn during certain chronic pain states. nih.gov

Studies in Auditory and Visual System Neurophysiology

Specific Channel Blockade in Retinal Ganglion Cells

This compound and its isomers are instrumental in parsing the contributions of various glutamate (B1630785) receptor subtypes to the electrical activity of retinal ganglion cells (RGCs), the output neurons of the retina. By selectively blocking NMDA receptors, DL-AP5 allows researchers to isolate and study the function of other receptor types, such as AMPA and kainate receptors, in visual signal processing. nih.gov

In rabbit retina preparations, DL-AP5 has been shown to specifically block NMDA-sensitive channels. medchemexpress.com Early studies noted that while the D-isomer (D-AP5) is a potent and selective NMDA antagonist, the racemic mixture DL-AP5 could sometimes produce effects, such as blocking the b-wave of the electroretinogram (ERG), that were not purely related to NMDA receptor antagonism. physiology.org This highlighted the importance of using the more specific isomer, D-AP5, or carefully interpreting results from the racemic mixture. physiology.org

Subsequent research has effectively used D-AP5 to confirm the presence and function of NMDA receptors on RGCs and other retinal neurons. For instance, in studies of retrograde signaling from intrinsically photosensitive RGCs (ipRGCs) to dopaminergic amacrine cells (DACs), D-AP5 was used to demonstrate that NMDA receptors are a key component of this pathway. nih.gov In the absence of extracellular magnesium, D-AP5 suppressed the majority of the light-evoked response in DACs, confirming that the current was mediated by NMDA receptors. nih.gov Even under physiological magnesium concentrations, D-AP5 significantly reduced the peak amplitude of these responses, indicating that NMDA receptors contribute substantially to this retrograde signal transmission under normal conditions. nih.gov

Similarly, in studies of OFF-type RGCs, D-AP5 was used to linearize the current-voltage (I-V) relationship of light-activated currents, demonstrating that the nonlinearity was driven by NMDA receptor inputs. nih.gov The complete suppression of the NMDA-mediated conductance by D-AP5 allowed for the precise characterization of the remaining AMPA/kainate receptor-mediated components. nih.gov A cocktail of drugs including DL-AP5, CNQX, and L-AP4 is also used to block all photoreceptor-driven responses to isolate the activity of genetically expressed channels in RGCs. biorxiv.org

Contributions to Understanding Neurotransmission in Diverse Brain Regions

DL-AP5 is a foundational pharmacological tool for investigating NMDA receptor-dependent neurotransmission and synaptic plasticity across the central nervous system. bio-gems.comtocris.com Its ability to selectively antagonize the glutamate binding site on NMDA receptors has provided insights into the function of these receptors in various brain regions. bio-techne.com

Brain RegionExperimental Model/FocusKey Finding with DL-AP5/D-AP5
Spinal Cord Isolated spinal cord preparations; Neuropathic pain modelsD-AP5 rapidly reduces NMDA-induced responses without affecting spontaneously active neurons, confirming its selectivity. It reverses the increased frequency of miniature excitatory postsynaptic currents (mEPSCs) in a neuropathic pain model, indicating a role for presynaptic NMDARs. nih.gov
Cortex Barrel cortex plasticity in adult ratsChronic infusion of D-AP5 prevented experience-dependent synaptic plasticity in layer IV barrel cells, demonstrating that cortical NMDA receptor activation is necessary for this form of plasticity. jneurosci.org
Amygdala Whole-cell recordings from amygdala neuronsD-AP5 is used to antagonize NMDA receptors to pharmacologically isolate AMPA receptor-mediated currents for study. bio-techne.com
Nucleus Accumbens Whole-cell patch-clamp recordings from medium spiny neuronsD-AP5 blocks a standing outward current, revealing a tonic activation of NMDA receptors by basal extracellular glutamate. nih.gov It also blocks dopamine-induced depression of synaptic currents, showing the effect is dependent on NMDA receptor activation. jneurosci.org
Hypothalamus Whole-cell recordings; In vivo sympathoexcitation studiesIn hypothalamic neurons, AP5 is used as a control to confirm the NMDA-receptor-mediated nature of electrophysiological responses. bio-techne.com In the paraventricular nucleus (PVN), DL-AP5 blocks insulin-induced sympathoexcitation, indicating a critical role for NMDA neurotransmission in this response. physiology.orgnih.gov
Cerebellum Studies on presynaptic receptorsD-AP5 has been used to demonstrate a transmitter role for NMDA receptors in cerebellar Purkinje cells. nih.gov Research also points to the involvement of presynaptic NMDA receptors in modulating GABA release. researchgate.net

Spinal Cord: In isolated spinal cord preparations, D-AP5 selectively reduces responses to NMDA without affecting those induced by other amino acids like L-Quisqualic acid or Kainic acid. Following spinal injection, it rapidly diminishes the NMDA response. Its utility extends to models of neuropathic pain, where it has been shown that presynaptic NMDA receptors become tonically activated. nih.gov Application of AP5 in spinal cord slices from paclitaxel-treated rats normalized the increased frequency of miniature excitatory postsynaptic currents (mEPSCs), suggesting that presynaptic NMDA receptor activity is potentiated in this pain state. nih.gov

Cortex: In the somatosensory (barrel) cortex of adult rats, D-AP5 has been crucial for demonstrating the role of NMDA receptors in experience-dependent plasticity. jneurosci.org Continuous infusion of D-AP5 directly onto the cortex prevented the synaptic modifications that normally occur in barrel neurons when sensory experience is altered, proving that local NMDA receptor activation is essential for this form of adult brain plasticity. jneurosci.org

Amygdala: In studies of amygdala neurons, DL-AP5 is frequently used in electrophysiological experiments to dissect synaptic currents. By applying DL-AP5, researchers can block the NMDA receptor component of the postsynaptic response, thereby isolating the currents mediated by AMPA receptors for detailed analysis. bio-techne.com

Nucleus Accumbens: Research in the nucleus accumbens (NAc) has used D-AP5 to show that even at rest, there is enough ambient glutamate to tonically activate NMDA receptors. nih.gov In voltage-clamp recordings from NAc neurons, D-AP5 application reduced a standing outward current, which was the direct result of blocking this tonic NMDA receptor activity. nih.gov Additionally, DL-AP5 was shown to block the depression of excitatory postsynaptic currents (EPSCs) induced by dopamine, revealing a complex interaction where dopamine's effect is conditional upon the activation of NMDA receptors. jneurosci.org

Hypothalamus: In the hypothalamus, DL-AP5 has been used to probe the neural circuits controlling autonomic functions and behavior. For example, in the paraventricular nucleus (PVN), microinjection of DL-AP5 was found to reduce the sympathetic nerve activity that is normally increased by insulin, indicating that glutamatergic neurotransmission via NMDA receptors in the PVN is a key part of this metabolic-autonomic pathway. nih.gov It is also used as a standard control in whole-cell recordings to confirm that observed synaptic events are indeed mediated by NMDA receptors. bio-techne.com

Cerebellum: Seminal work in the 1980s used D-AP5 to establish that NMDA receptors act as neurotransmitter receptors throughout the brain, including on cerebellar Purkinje cells. nih.gov More recent investigations have explored the role of presynaptic NMDA receptors in the cerebellum, where they are involved in modulating the release of the inhibitory neurotransmitter GABA. researchgate.net

Experimental Methodologies and Research Considerations with Dl Ap5 Sodium Salt

In Vitro and Ex Vivo Preparations for N-Methyl-D-Aspartate Receptor Studies

The water solubility of DL-AP5 sodium salt makes it particularly suitable for use in aqueous solutions for in vitro and ex vivo experiments. hellobio.com These preparations are fundamental for dissecting the specific contributions of NMDA receptors to synaptic transmission and plasticity.

Neuronal Cell Culture and Brain Slice Electrophysiology

In primary neuronal cell cultures and acute brain slice preparations, this compound is a standard tool for isolating and studying AMPA and kainate receptor-mediated currents by blocking NMDA receptor activity. tocris.com Electrophysiological techniques, such as whole-cell voltage-clamp and field potential recordings, are commonly employed to measure synaptic events.

In brain slice electrophysiology, DL-AP5 is used to confirm the NMDA receptor-dependence of synaptic phenomena like long-term potentiation (LTP). For example, in studies of hippocampal or cortical slices, the application of DL-AP5 can prevent the induction of LTP, demonstrating the necessity of NMDA receptor activation for this form of synaptic plasticity. hellobio.comhellobio.comlabscoop.com Researchers often use a combination of antagonists to isolate specific receptor contributions. For instance, in the presence of antagonists for GABA-A and AMPA receptors, DL-AP5 can be used to specifically study the NMDA receptor-mediated component of excitatory postsynaptic currents (EPSCs). hellobio.comlabscoop.com

Whole-cell voltage-clamp recordings from neurons in brain slices, such as those from the mouse prelimbic cortex or rat hippocampus, have demonstrated that DL-AP5 effectively reduces and can completely abolish evoked NMDA receptor currents. hellobio.comhellobio.comlabscoop.com To achieve this, neurons are often held at a depolarized membrane potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor channel. hellobio.comlabscoop.com

Table 1: Examples of this compound Application in In Vitro and Ex Vivo Electrophysiology

Preparation Brain Region Experimental Goal Technique Key Finding
Rat Hippocampal Brain Slice CA1 Inhibit evoked NMDAR-mediated EPSCs Whole-cell voltage clamp Full antagonism of NMDAR current. hellobio.com
Mouse Prelimbic Cortex Brain Slice Layer V Isolate and block evoked NMDA receptor currents Whole-cell voltage clamp Complete abolition of NMDA currents. hellobio.comlabscoop.com
Rat Cortical Neurons Cortex Reduce NMDA-induced depolarization In vitro recording Selective reduction of NMDA-induced depolarization without affecting responses to L-Quisqualic acid or Kainic acid. tocris.com
Mouse Hypothalamus Slice Hypothalamus Confirm NMDAR-related nature of electrophysiological response Whole-cell electrophysiology Suppression of the recorded response. tocris.com
Rat Amygdala Neurons Amygdala Isolate AMPA current In vitro recording Antagonism of NMDA receptors. tocris.com

In Vivo Administration Routes and Techniques in Preclinical Models

In vivo studies in preclinical models are crucial for understanding the physiological and behavioral consequences of NMDA receptor modulation. This compound can be administered through various routes to target specific neural circuits.

Intracerebroventricular (ICV) Infusion Methods

Intracerebroventricular (ICV) infusion allows for the widespread delivery of this compound to the central nervous system, bypassing the blood-brain barrier. This technique is valuable for investigating the global effects of NMDA receptor antagonism on behaviors such as learning, memory, and feeding. medchemexpress.commedchemexpress.comchemicalbook.com For example, ICV administration of DL-AP5 has been shown to increase food consumption in rats and can attenuate the effects of other centrally administered compounds that modulate feeding behavior. medchemexpress.commedchemexpress.comchemicalbook.com This method is also employed in studies of drug reward and addiction, where DL-AP5 can modulate the rewarding effects of substances like morphine. researchgate.net

Intrathecal Administration for Spinal Cord Investigations

For studies focused on the role of NMDA receptors in spinal cord function, particularly in nociception and motor control, intrathecal administration is the preferred method. nih.gov This involves injecting the compound directly into the subarachnoid space surrounding the spinal cord. Research has shown that intrathecal DL-AP5 can reduce nociceptive responses in various pain models, such as the formalin test in rats. ucl.ac.uk It has also been demonstrated to induce locomotor depression, highlighting the importance of spinal NMDA receptors in motor pathways. nih.gov Furthermore, intrathecal DL-AP5 has been used to investigate the downstream signaling cascades activated by NMDA receptors in the spinal cord, such as the mTOR pathway in models of bone cancer pain. nih.gov

Stereotaxic Microinfusion into Discrete Brain Regions (e.g., Hippocampus, Amygdala, Nucleus Accumbens)

To investigate the function of NMDA receptors in specific brain nuclei, stereotaxic microinfusion is employed. This technique involves the precise, localized delivery of this compound into a target brain region.

Hippocampus: Microinfusion of DL-AP5 into the hippocampus has been instrumental in elucidating the role of this structure's NMDA receptors in learning and memory. medchemexpress.commedchemexpress.com For instance, intra-hippocampal administration can impair memory retention in passive avoidance tasks. medchemexpress.com In studies of neuropathic pain, microinjection into the dorsal hippocampus has been explored as a potential therapeutic strategy. nih.gov

Amygdala: The amygdala is a key brain region for fear and emotional processing. Infusion of NMDA receptor antagonists like DL-AP5 into the basolateral amygdala has been shown to disrupt the learning and relearning of fear conditioning. hellobio.comhellobio.comlabscoop.com

Nucleus Accumbens: As a critical component of the brain's reward circuitry, the nucleus accumbens is another important target for DL-AP5 microinfusion. Studies have used this technique to investigate the role of NMDA receptors in instrumental learning and reward-guided behavior. uni-stuttgart.de For example, injecting DL-AP5 into the nucleus accumbens core can affect reaction times in tasks involving reward-predictive cues. uni-stuttgart.de

Table 2: Overview of In Vivo Administration Techniques for this compound

Administration Route Target Area Preclinical Model Research Focus
Intracerebroventricular (ICV) Brain Ventricles Rats Feeding behavior, Morphine reward
Intrathecal Lumbar Spinal Cord Rats Nociception, Motor control, Cancer pain signaling
Stereotaxic Microinfusion Hippocampus Rats Memory retention, Neuropathic pain
Stereotaxic Microinfusion Amygdala Rodents Fear conditioning
Stereotaxic Microinfusion Nucleus Accumbens Rats Instrumental learning, Reward processing

Combinatorial Pharmacological Approaches and Receptor Specificity

To ensure that the observed effects of this compound are specifically due to the blockade of NMDA receptors, it is often used in combination with other pharmacological agents. This approach is critical for dissecting the contributions of different receptor systems to a particular physiological or behavioral outcome.

DL-AP5 is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being significantly more potent. tocris.comtocris.com While DL-AP5 is a selective NMDA receptor antagonist, its specificity is further confirmed in experiments where it shows no effect on responses mediated by other glutamate (B1630785) receptors, such as those induced by L-Quisqualic acid or Kainic acid. tocris.comtocris.com

In electrophysiological studies, DL-AP5 is frequently co-applied with antagonists of other neurotransmitter receptors. For example, to isolate NMDA receptor-mediated currents, researchers will also apply antagonists for GABA-A receptors (e.g., gabazine) and AMPA receptors (e.g., CNQX). hellobio.comlabscoop.comuni-stuttgart.de This allows for the precise characterization of the NMDA receptor component of synaptic transmission.

In behavioral studies, DL-AP5 may be used alongside agonists or antagonists of other receptor systems to investigate potential interactions. For instance, its effects on pain signaling have been compared and contrasted with those of opioids and bradykinin (B550075) receptor antagonists. nih.govucl.ac.uk Similarly, its role in instrumental learning has been studied in conjunction with AMPA/kainate receptor antagonists to differentiate the roles of these ionotropic glutamate receptors in the nucleus accumbens. uni-stuttgart.de

Discrimination from AMPA and Kainate Receptor-Mediated Responses

DL-AP5, and its more active D-isomer, D-AP5, are selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors. rndsystems.comebiohippo.com A key aspect of its utility in neuroscience research is its ability to discriminate between NMDA receptor-mediated responses and those mediated by other ionotropic glutamate receptors, namely the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. nih.gov This selectivity allows researchers to isolate and study the specific contributions of NMDA receptors to synaptic transmission and plasticity.

In vitro studies have consistently demonstrated that D-AP5 effectively reduces the depolarization of cortical neurons induced by NMDA. rndsystems.comtocris.com Crucially, this antagonistic effect is specific to NMDA receptors, with no significant impact on the responses generated by the activation of AMPA receptors with agonists like L-Quisqualic acid or kainate receptors with kainic acid. rndsystems.comtocris.com This pharmacological specificity is fundamental for electrophysiological experiments where researchers aim to dissect the different components of excitatory postsynaptic currents (EPSCs). For instance, in studies of synaptic plasticity, DL-AP5 is used to block NMDA receptor-dependent long-term potentiation (LTP) without affecting the baseline synaptic transmission mediated by AMPA receptors. caymanchem.com

The ability to pharmacologically isolate receptor subtypes is critical because AMPA and kainate receptors can also be activated by the agonist kainate, which can complicate the interpretation of experimental results. science.gov The development of selective antagonists for AMPA receptors has further refined the ability to distinguish these receptor-mediated responses. science.gov By using a combination of antagonists, such as DL-AP5 for NMDA receptors and a selective AMPA receptor antagonist, researchers can isolate and characterize the function of kainate receptors. science.gov

Experimental protocols often involve the use of DL-AP5 to block NMDA receptor currents to study other receptor systems. For example, to isolate GABAergic synaptic currents, ionotropic glutamate receptors are blocked using a combination of an AMPA/kainate receptor antagonist like DNQX and an NMDA receptor antagonist like DL-AP5. jneurosci.org Similarly, to study AMPA receptor currents in isolation, researchers may use DL-AP5 to antagonize NMDA receptors. bio-techne.com

Table 1: Receptor Specificity of AP5

Agonist Receptor Targeted Effect of D-AP5 / DL-AP5
NMDA NMDA Receptor Antagonism / Reduction of depolarization rndsystems.comtocris.com
L-Quisqualic acid AMPA Receptor No effect rndsystems.comtocris.com
Kainic acid Kainate Receptor No effect rndsystems.comtocris.com

Interactions with GABAergic and Other Neurotransmitter Systems

While DL-AP5 is a highly selective NMDA receptor antagonist, its application in research has revealed indirect interactions and necessary considerations when studying other neurotransmitter systems, particularly the GABAergic system. The balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is crucial for normal brain function. Therefore, blocking a major excitatory pathway with DL-AP5 can have consequential effects on inhibitory circuits.

In many experimental paradigms, DL-AP5 is used in conjunction with other antagonists to isolate specific neurotransmitter systems. For instance, to study GABAergic inhibitory postsynaptic currents (IPSCs), researchers often apply a cocktail of antagonists that includes DL-AP5 to block NMDA receptors and an AMPA/kainate receptor antagonist to block the other major ionotropic glutamate receptors. jneurosci.orgnih.gov This ensures that the recorded currents are mediated solely by GABAA receptors. jneurosci.org

Interestingly, recent research has uncovered a more direct form of crosstalk between glutamate receptor ligands and GABAA receptors. One study demonstrated that AP5 can potentiate GABA-induced currents by binding directly to a novel site on the GABAA receptor. nih.gov This potentiation effect was observed for both postsynaptic and tonic GABAA receptor-mediated currents in cultured rat hippocampal neurons. nih.gov This finding suggests that in addition to its canonical role as an NMDA receptor antagonist, AP5 may also act as a positive allosteric modulator of GABAA receptors. This highlights a previously unknown layer of interaction between the glutamate and GABA systems.

Furthermore, studies investigating the effects of other neuroactive substances often use DL-AP5 to control for the involvement of NMDA receptors. For example, in a study on the effects of linalool (B1675412) on the trigeminal subnucleus caudalis, DL-AP5 was used along with an AMPA/kainate receptor antagonist to confirm that the observed linalool-induced inward currents were not mediated by ionotropic glutamate receptors, but rather through interactions with GABAA and glycine (B1666218) receptors. researchgate.net

Considerations for Racemic Mixture Applications versus Pure Isomers

DL-AP5 is a racemic mixture, meaning it contains equal amounts of two stereoisomers: D-2-amino-5-phosphonopentanoic acid (D-AP5) and L-2-amino-5-phosphonopentanoic acid (L-AP5). rndsystems.com A critical consideration in its application is the significant difference in the pharmacological activity of these two isomers.

The D-isomer, D-AP5, is the more potent and biologically active form in terms of NMDA receptor antagonism. rndsystems.comtocris.com It exhibits a significantly higher affinity for the glutamate binding site on the NMDA receptor compared to the L-isomer. caymanchem.com Research indicates that D-AP5 is approximately 52 times more potent than L-AP5 as an NMDA receptor antagonist. rndsystems.comtocris.com This substantial difference in potency means that the antagonistic effects of the racemic DL-AP5 mixture are primarily attributable to the D-isomer.

While D-AP5 is a potent NMDA receptor antagonist, the L-isomer is not inert. L-AP5 has been shown to be more potent than D-AP5 at depressing synaptic responses at amino acid-induced and synaptic excitation of cat spinal neurons. tocris.com Furthermore, L-AP5 can act as an agonist at the quisqualate-sensitized AP6 site, where it is more potent than D-AP5. tocris.com

Given these differences, the choice between using the racemic mixture (DL-AP5) or the purified D-isomer (D-AP5) depends on the specific requirements of the experiment. For many applications where the primary goal is to achieve a general blockade of NMDA receptors, the racemic mixture DL-AP5 is often used and is effective. ebiohippo.combio-techne.com However, for studies requiring a more precise and potent antagonism, or where the potential off-target effects of the L-isomer could be a confounding factor, the use of the pure D-AP5 isomer is preferable. tocris.comcaymanchem.com The higher potency of D-AP5 allows for the use of lower concentrations to achieve the desired level of NMDA receptor blockade. nih.gov

Table 2: Comparison of DL-AP5 Isomers

Isomer Primary Activity Potency
D-AP5 Selective NMDA receptor antagonist tocris.comcaymanchem.com High (approx. 52-fold higher than L-AP5 at NMDA receptors) rndsystems.comtocris.com
L-AP5 Weak NMDA receptor antagonist; Agonist at quisqualate-sensitized AP6 site tocris.com Low at NMDA receptors rndsystems.comtocris.com
DL-AP5 Racemic mixture; Selective NMDA receptor antagonist rndsystems.comebiohippo.com Potency primarily due to the D-AP5 content rndsystems.com

Future Directions in Dl Ap5 Sodium Salt Research

Exploration of N-Methyl-D-Aspartate Receptor Subunit-Specific Modulation for Refined Experimental Dissections

A significant frontier in NMDA receptor pharmacology is the development and application of agents that can selectively modulate receptor subtypes based on their subunit composition. NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). nih.govwikipedia.org This subunit diversity gives rise to NMDA receptors with distinct physiological and pharmacological properties, which are expressed differently across brain regions and developmental stages. nih.govoup.com

DL-AP5, as a racemic mixture, and its more potent D-isomer (D-AP5), act as competitive antagonists at the glutamate-binding site on the GluN2 subunit but exhibit limited selectivity between the different GluN2 subtypes. nih.gov While this property is useful for demonstrating the general involvement of NMDA receptors, it is a significant limitation for dissecting the specific contributions of, for example, GluN2A-containing versus GluN2B-containing receptors. nih.gov Research indicates that these subtypes can play different, sometimes opposing, roles in synaptic plasticity and cell survival pathways.

The future direction, therefore, involves leveraging more selective compounds to achieve refined experimental dissections. For instance, studies using subunit-preferring antagonists like Ifenprodil, which shows selectivity for GluN2B-containing receptors, have been crucial in implicating this specific subtype in processes such as associative fear conditioning. jneurosci.org The development of novel antagonists, including phenanthroic and naphthoic acid derivatives, holds promise for even greater selectivity for GluN2B, GluN2A, or GluN2C/D subunits. nih.gov This will allow researchers to move beyond the general blockade provided by DL-AP5 to precisely parse the roles of different NMDA receptor populations in complex neural functions and disease states.

Advanced Methodologies for Investigating N-Methyl-D-Aspartate Receptor-Mediated Signaling Pathways and Neural Circuits

While new pharmacological tools are crucial, their synergy with advanced methodologies is essential for a deeper understanding of NMDA receptor function in the context of intact neural circuits. DL-AP5 sodium salt remains a vital tool in this endeavor, serving as a specific pharmacological switch to confirm the NMDA receptor-dependence of observations made with these sophisticated techniques.

Electrophysiology: Whole-cell patch-clamp recording is a cornerstone technique for studying synaptic currents. In such experiments, DL-AP5 is routinely used to pharmacologically isolate and identify the NMDA receptor-mediated component of excitatory postsynaptic currents (EPSCs). scielo.brscielo.brnih.gov By applying DL-AP5 and observing the abolition of the slow component of the EPSC, researchers can precisely quantify the contribution of NMDA receptors to synaptic transmission relative to AMPA receptors. nih.govpnas.org This approach is fundamental to studies of synaptic plasticity, such as long-term potentiation (LTP), where DL-AP5 was famously used to demonstrate that the induction of LTP is NMDA receptor-dependent. nih.govresearchgate.net

Calcium Imaging: This technique allows for the visualization of intracellular calcium dynamics, which serve as a proxy for neuronal activity. researchgate.net NMDA receptors are significant conduits for calcium influx. Researchers use calcium imaging in brain slices or in vivo to monitor the activity of neuronal populations. The application of DL-AP5 serves as a critical control to verify that observed calcium transients are mediated by NMDA receptor activation. researchgate.netnih.gov For example, studies have shown that spontaneous calcium transients in cultured neurons can be significantly reduced or abolished by the application of DL-AP5, confirming the role of NMDA receptors in driving this activity. researchgate.netresearchgate.net

Optogenetics: Optogenetics combines genetic and optical methods to achieve cell-type-specific control of neuronal activity with millisecond precision. iu.edunih.gov This powerful technique allows researchers to stimulate or inhibit specific neurons or entire pathways with light. frontiersin.org In this context, DL-AP5 is an essential pharmacological partner. For instance, a researcher might use optogenetics to stimulate a specific thalamocortical projection and record the response in a cortical interneuron. By then applying DL-AP5, they can determine whether the observed synaptic connection is mediated by NMDA receptors. researchgate.net This combination of pathway-specific activation and pharmacological blockade enables an unprecedented level of precision in mapping the function of neural circuits.

Table of Mentioned Compounds

Q & A

Q. What is the mechanism of action of DL-AP5 Sodium salt as an NMDA receptor antagonist, and how is this applied in synaptic plasticity studies?

this compound competitively antagonizes the glutamate-binding site of NMDA receptors, blocking ion channel activation and calcium influx. This mechanism is critical for studying long-term potentiation (LTP), a cornerstone of synaptic plasticity. In standard protocols, DL-AP5 (10–50 µM) is bath-applied to hippocampal slices to inhibit NMDA-dependent LTP induction during high-frequency stimulation . Researchers should verify receptor blockade by measuring EPSP suppression in electrophysiological recordings.

Q. What are the recommended solubility and storage conditions for this compound to ensure experimental reproducibility?

this compound is soluble in water (up to 25 mM) and 1eq. NaOH (100 mM). For stability, store aliquots at +4°C in dry conditions, with a shelf life of 12 months. Reconstituted solutions should be equilibrated to room temperature for ≥1 hour before use to avoid precipitation .

Q. How do researchers standardize DL-AP5 concentrations across in vitro and in vivo models?

In vitro studies (e.g., brain slices) typically use 5–50 µM DL-AP5 to block NMDA receptors, while in vivo rodent models require intrathecal or intracerebral administration of 10–100 nmol doses. For example, 10 nmol DL-AP5 intrathecally reduces CFA-induced mechanical hypersensitivity in rats, but efficacy depends on co-administration with other modulators (e.g., SK channel activators) . Dose calibration should align with species-specific pharmacokinetics and receptor density.

Advanced Research Questions

Q. How can DL-AP5 be used to dissect NMDA receptor contributions in neuropathic pain models, and what methodological pitfalls should be avoided?

DL-AP5 is employed in inflammatory pain models (e.g., CFA-induced hypersensitivity) to isolate NMDA-dependent nociceptive signaling. A key pitfall is underestimating off-target effects; DL-AP5 at high doses (>50 µM) may inhibit non-NMDA ionotropic receptors. To mitigate this, combine DL-AP5 (10 nmol) with selective SK channel activators (e.g., NS309, 25 µM) to achieve synergistic antinociception while reducing required antagonist doses . Validate specificity via control experiments with NMDA receptor agonists (e.g., NMDA-induced currents).

Q. What experimental strategies resolve contradictory findings in DL-AP5’s effects on calcium homeostasis and apoptosis?

Discrepancies arise from variations in cell type, exposure duration, and calcium imaging methods. For apoptosis studies, pair DL-AP5 with calcium indicators (e.g., Fluo-4 AM) to quantify real-time intracellular Ca²⁺ changes. In murine retrospenial cortex models, 5 µM DL-AP5 partially mimics ethanol-induced NMDA inhibition, but full apoptotic effects require concurrent AMPA receptor blockade (e.g., NBQX). Use dual pharmacological blockade to isolate NMDA-specific pathways .

Q. How does DL-AP5 interact with dendritic sodium channels in hippocampal granule cells, and how does this impact LTP experimental design?

DL-AP5’s NMDA antagonism prevents LTP induction, but dendritic sodium spikes (via voltage-gated Na⁺ channels) can bypass this blockade. To study NMDA-independent plasticity, combine DL-AP5 (25 µM) with sodium channel inhibitors (e.g., QX-314, 5 mM) in patch-clamp recordings. This eliminates both NMDA and Na⁺-dependent LTP, clarifying the role of alternative plasticity mechanisms .

Q. What are optimal protocols for combining DL-AP5 with optogenetic or chemogenetic tools in behavioral assays?

In pigeon prefrontal cortex studies, bilateral infusion of 2.5 µg DL-AP5 per cannula (in 0.9% NaCl) disrupts NMDA-dependent context processing without motor deficits. Pair this with optogenetic activation of glutamatergic terminals to rescue task performance, ensuring temporal precision (<5 min post-infusion). Use within-subject designs alternating DL-AP5 and vehicle sessions to control for individual variability .

Methodological Considerations Table

ApplicationKey ParametersValidation MetricsReferences
Synaptic Plasticity (LTP)10–50 µM DL-AP5; 100 Hz stimulation for 1sEPSP amplitude reduction ≥70%
Neuropathic Pain Models10 nmol DL-AP5 + 25 µM NS309 (intrathecal)Mechanical hypersensitivity reversal ≥40%
Calcium Imaging5 µM DL-AP5 + 50 nM NBQX; Fluo-4 AM loadingΔ[Ca²⁺]i < 20 nM in baseline conditions
In Vivo Behavioral Assays2.5 µg/cannula DL-AP5; 12–15 min post-infusion latencyTask accuracy reduction ≥50% vs. vehicle

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